An In-depth Technical Guide to Octyl Formate: Chemical Properties, Structure, and Experimental Protocols
An In-depth Technical Guide to Octyl Formate: Chemical Properties, Structure, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octyl formate (CAS No. 112-32-3), also known as n-octyl methanoate, is an organic compound classified as a formate ester of octan-1-ol.[1][2] It is a colorless liquid recognized for its characteristic fruity aroma, often described with notes of orange and rose.[3][4] This property makes it a valuable ingredient in the flavor and fragrance industries.[2][4] Beyond its sensory attributes, octyl formate serves as a metabolite in fatty acid metabolism.[1][5] This guide provides a comprehensive overview of its chemical and physical properties, molecular structure, synthesis protocols, analytical methodologies, and toxicological data relevant to research and development.
Chemical Structure and Identification
Octyl formate's structure consists of an eight-carbon alkyl chain (octyl group) linked to a formate group via an ester bond.
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | octyl formate[1] |
| CAS Number | 112-32-3[6] |
| Molecular Formula | C9H18O2[6] |
| SMILES | CCCCCCCCOC=O[1] |
| InChI | InChI=1S/C9H18O2/c1-2-3-4-5-6-7-8-11-9-10/h9H,2-8H2,1H3[1] |
| InChIKey | AVBRYQRTMPHARE-UHFFFAOYSA-N[1] |
| Synonyms | n-Octyl formate, Octyl methanoate, Formic acid, octyl ester[2][6] |
Physicochemical Properties
The physical and chemical properties of octyl formate are summarized in the table below.
| Property | Value | Reference(s) |
| Molar Mass | 158.24 g/mol | [1] |
| Appearance | Colorless liquid | [4] |
| Odor | Fruity, rose, orange, waxy, cucumber | [3] |
| Melting Point | -39.1 °C | [1] |
| Boiling Point | 87-89 °C at 20 mmHg; ~198-200 °C at 760 mmHg | [1][4] |
| Density | 0.877 g/mL at 25 °C | [4] |
| Refractive Index | n20/D 1.418 (lit.) | [4] |
| Flash Point | 171 °F (77.22 °C) | [3] |
| Solubility | Soluble in ethanol, propylene glycol, most fixed oils, and mineral oil. Insoluble in water and glycerol. | [1][4] |
Experimental Protocols
Synthesis of Octyl Formate
Octyl formate is commonly synthesized via the Fischer esterification of 1-octanol with formic acid or through enzymatic pathways.
This method involves the acid-catalyzed reaction between 1-octanol and formic acid. To drive the equilibrium towards the product, an excess of one reactant is typically used, or water is removed as it is formed.[7]
Materials:
-
1-octanol
-
Formic acid (e.g., 85%)
-
Acid catalyst (e.g., concentrated sulfuric acid, p-toluenesulfonic acid)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
Combine 1-octanol and a molar excess of formic acid in a round-bottom flask equipped with a reflux condenser.
-
Slowly add a catalytic amount of concentrated sulfuric acid while swirling the flask.
-
Heat the reaction mixture to reflux for 1-2 hours.[8] The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
After cooling to room temperature, transfer the mixture to a separatory funnel.
-
Extract the crude product with an organic solvent like ethyl acetate.[8]
-
Wash the organic layer sequentially with water, a saturated solution of sodium bicarbonate to neutralize the excess acid, and finally with a saturated solution of sodium chloride.[8]
-
Dry the organic phase over anhydrous sodium sulfate.[8]
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude octyl formate.
-
The product can be further purified by distillation.[9]
Enzymatic synthesis offers a more environmentally friendly alternative, operating under milder conditions. Immobilized lipases, such as Novozym 435, are effective catalysts for this esterification.[10]
Materials:
-
1-octanol
-
Formic acid
-
Immobilized lipase (e.g., Novozym 435)
-
Organic solvent (e.g., 1,2-dichloroethane)
-
Shaking incubator
Optimized Protocol: A study on the enzymatic synthesis of octyl formate identified the following optimal conditions for maximum conversion (96.51%):[10]
-
Enzyme Concentration: 15 g/L of Novozym 435.
-
Molar Ratio: A 1:7 molar ratio of formic acid to octanol.
-
Solvent: 1,2-dichloroethane.
-
Temperature: 40 °C.
-
Agitation: 150 rpm in a shaking incubator.
-
Post-reaction: The enzyme can be recovered by filtration and reused for subsequent batches. The product is isolated from the solvent, typically by evaporation.
Analytical Methods
GC is a standard method for assessing the purity of octyl formate and monitoring reaction progress.
General Protocol:
-
Sample Preparation: Dilute the octyl formate sample in a suitable solvent, such as hexane or dichloromethane.
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) is commonly used.
-
Column: A non-polar or medium-polarity capillary column is suitable. A common choice would be a column with a poly(dimethyl siloxane) stationary phase or a similar phase.[11]
-
Temperature Program: A temperature program is often employed to ensure good separation and peak shape. A generic "scouting" program could be:
-
Injector and Detector Temperatures: Typical injector temperatures are around 250 °C, with the detector also at a similar or slightly higher temperature.[13]
Biological Relevance and Toxicology
For professionals in drug development, understanding the biological interactions and toxicological profile of a compound is crucial.
Metabolism and Biological Role
Octyl formate is described as a metabolite.[1][2] It is involved in fatty acid metabolism and lipid transport.[5] As an ester, it is expected to be hydrolyzed in vivo by esterases to its constituent parts: 1-octanol and formic acid, which then enter their respective metabolic pathways.
Pharmacokinetics (ADME)
Detailed pharmacokinetic data (Absorption, Distribution, Metabolism, and Excretion) for octyl formate is not extensively documented in publicly available literature.[14][15] Given its use as a food additive, it is ingested enterally.[5] Due to its lipophilic nature, it is likely absorbed from the gastrointestinal tract, distributed, and as mentioned, metabolized by hydrolysis.
Toxicological Profile
The toxicological data for octyl formate is summarized below.
| Metric | Value | Reference(s) |
| Oral LD50 (rat) | > 5000 mg/kg | [3] |
| Dermal LD50 (rabbit) | > 5000 mg/kg | [3] |
| Skin Irritation | Causes skin irritation | [1] |
| Eye Irritation | Causes serious eye irritation | [1] |
| Respiratory Irritation | May cause respiratory irritation | [1] |
| Sensitization | A 2% solution showed no irritation or sensitization in human studies. | [3] |
The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated octyl formate and expressed no safety concern at current levels of intake when used as a flavoring agent.[1][16]
Conclusion
Octyl formate is a well-characterized ester with significant applications in the flavor and fragrance industries. Its synthesis is achievable through straightforward chemical and enzymatic methods. For researchers and professionals in drug development, it is important to note its status as a metabolite and its toxicological profile, which indicates low acute toxicity but potential for irritation. The provided protocols and data serve as a foundational guide for the synthesis, analysis, and safe handling of this compound.
References
- 1. Octyl formate | C9H18O2 | CID 8176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. octyl formate, 112-32-3 [thegoodscentscompany.com]
- 4. OCTYL FORMATE [chembk.com]
- 5. Showing Compound Octyl formate (FDB017994) - FooDB [foodb.ca]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
- 7. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 8. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 9. sciencemadness.org [sciencemadness.org]
- 10. mdpi.com [mdpi.com]
- 11. greyhoundchrom.com [greyhoundchrom.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. agilent.com [agilent.com]
- 14. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]
- 15. Radiolabeled absorption, distribution, metabolism, and excretion studies in drug development: why, when, and how? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. femaflavor.org [femaflavor.org]
